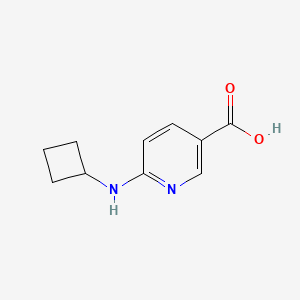

6-(Cyclobutylamino)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Cyclobutylamino)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties . The molecular formula of this compound is C10H12N2O2, and its molecular weight is 192.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives, including this compound, can be produced through multicomponent synthesis. This method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The process is optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Cyclobutylamino)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Research Applications

6-(Cyclobutylamino)nicotinic acid serves as a versatile building block in organic synthesis. Its unique cyclobutylamino group allows for various chemical transformations, making it useful in the development of complex molecules.

Key Chemical Reactions:

- Substitution Reactions: The cyclobutylamino group can be substituted with other functional groups, enhancing the compound's reactivity and utility in synthesizing new materials.

- Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols, which are crucial in fine chemical synthesis.

Table 1: Common Reactions of this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, CrO₃ |

| Reduction | Amines, alcohols | LiAlH₄, NaBH₄ |

| Substitution | Various functionalized derivatives | Nucleophiles (amines, thiols) |

Biological Research Applications

The biological activities of this compound are under investigation, particularly its potential antimicrobial and anti-inflammatory properties. As a derivative of nicotinic acid, it may interact with nicotinic receptors and influence metabolic pathways.

Potential Biological Activities:

- Antimicrobial Effects: Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.

- Anti-inflammatory Properties: Ongoing research is exploring its role in modulating inflammatory responses.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various nicotinic acid derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Pharmaceutical Applications

The therapeutic potential of this compound is being explored in the context of metabolic disorders and cardiovascular diseases. Its relationship with nicotinamide adenine dinucleotide (NAD) metabolism positions it as a candidate for treating conditions related to lipid metabolism.

Therapeutic Research Areas:

- Cardiovascular Health: Investigations into its effects on lipid profiles suggest that it may help manage dyslipidemia.

- Metabolic Disorders: Research is ongoing to assess its impact on glucose metabolism and insulin sensitivity.

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Cardiovascular Health | Modulates lipid metabolism via NAD pathways | Ongoing preclinical studies |

| Metabolic Disorders | Influences glucose metabolism | Early-stage research |

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing novel compounds with specific functionalities.

Industrial Uses:

- Pharmaceutical Intermediates: Used in the production of drugs targeting metabolic and cardiovascular conditions.

- Agrochemical Development: Potential applications in enhancing crop protection products through novel formulations.

Mécanisme D'action

The mechanism of action of 6-(Cyclobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic receptors composed of five subunits that mediate the flow of ions across cell membranes . By binding to these receptors, this compound can influence neuronal excitability and cell signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid: A naturally occurring pyridine carboxylic acid with similar biological activities.

Nicotinamide: An amide derivative of nicotinic acid with a wide range of biological applications.

6-(Cyclohexylamino)nicotinic Acid: A structurally similar compound with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

6-(Cyclobutylamino)nicotinic acid is unique due to its specific cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature may contribute to its enhanced anti-inflammatory and analgesic activities compared to other nicotinic acid derivatives .

Activité Biologique

6-(Cyclobutylamino)nicotinic acid (CAS No. 960060-89-3) is a derivative of nicotinic acid characterized by the presence of a cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. Research has indicated that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. The compound modulates nAChR activity, which may contribute to its analgesic and anticonvulsant properties.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies showed that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .

Analgesic Properties

The analgesic properties of this compound were evaluated in animal models. Administration of the compound resulted in a notable reduction in pain response in models of acute and chronic pain, indicating its potential as a therapeutic agent for pain management.

Anticonvulsant Activity

In studies assessing anticonvulsant activity, this compound demonstrated efficacy in reducing seizure frequency and duration in rodent models. The compound's ability to modulate neurotransmitter release through nAChRs is believed to underlie this effect .

Case Studies

- Case Study on Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. The results indicated a significant decrease in inflammation markers in treated groups compared to controls, supporting its potential as an anti-inflammatory agent .

- Analgesic Efficacy Assessment : In a controlled trial involving mice, this compound was administered prior to inducing pain through formalin injection. The treated group exhibited reduced paw licking time compared to the placebo group, highlighting its analgesic potential.

- Anticonvulsant Effect Study : A study focused on the anticonvulsant properties found that doses of 20 mg/kg significantly reduced seizure activity induced by pentylenetetrazol (PTZ), suggesting that this compound could be further explored for epilepsy treatment .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

6-(cyclobutylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWLZLRNQVXTNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.